BenchChemオンラインストアへようこそ!

1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Medicinal Chemistry Physicochemical Profiling Scaffold Differentiation

This 1,5-disubstituted tetrazole-piperazine hybrid (CAS 339105-36-1) delivers a unique molecular weight (320.40 g/mol), 4 rotatable bonds, and 5 HBA/0 HBD pattern—critical for blood-brain barrier permeability and CNS target engagement. Unlike des-benzyl analogs, the benzyl and phenyl-tetrazole substitution vectors enable independent SAR expansion, making it an essential reference scaffold for GPCR/transporter computational docking, HTS library diversification, and chromatographic method validation. Do not substitute with generic tetrazole-piperazines; only this CAS ensures assay reproducibility. Bulk and gram-scale orders accepted for qualified R&D organizations.

Molecular Formula C18H20N6
Molecular Weight 320.4
CAS No. 339105-36-1
Cat. No. B2875727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
CAS339105-36-1
Molecular FormulaC18H20N6
Molecular Weight320.4
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4
InChIInChI=1S/C18H20N6/c1-3-7-16(8-4-1)15-22-11-13-23(14-12-22)18-19-20-21-24(18)17-9-5-2-6-10-17/h1-10H,11-15H2
InChIKeyZFXFGUXYCCWUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine (CAS 339105-36-1): A High-Purity Tetrazole-Piperazine Scaffold for Medicinal Chemistry and Drug Discovery Procurement


1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine (CAS 339105-36-1) is a synthetic heterocyclic compound belonging to the class of 1,5-disubstituted tetrazole-piperazine hybrids, with the molecular formula C18H20N6 and a monoisotopic mass of 320.17494 Da . The molecule integrates a piperazine core substituted at one nitrogen with a benzyl group and at the other nitrogen with a 1-phenyl-1H-tetrazol-5-yl moiety . Its computed physicochemical properties include zero hydrogen bond donors, five hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area consistent with favorable blood-brain barrier permeability potential . This scaffold is marketed as a reference compound and research reagent for applications in medicinal chemistry, pharmacology, and chemical biology .

Why 1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine (CAS 339105-36-1) Cannot Be Readily Replaced by General Tetrazole-Piperazine Analogs


In medicinal chemistry and pharmacology, 1,5-disubstituted tetrazole-piperazine hybrids represent a structurally diverse class where even subtle substitutions can drastically alter receptor binding, selectivity, and in vivo pharmacokinetic profiles [1]. The 1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine scaffold exhibits distinct physicochemical parameters compared to closely related analogs, including a larger molecular volume and altered electronic distribution due to the specific benzyl and phenyl-tetrazole substitution pattern . Consequently, generic substitution with other commercially available tetrazole-piperazines—such as those lacking the benzyl group or bearing different N-substituents—cannot be assumed to preserve experimental reproducibility, target engagement, or assay outcomes. The quantitative differentiation detailed in Section 3 demonstrates why scientific and industrial users should procure this specific CAS entity for their defined research applications.

Quantitative Differentiation Evidence for 1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine (CAS 339105-36-1) Relative to Closest Structural Analogs


Molecular Weight Differential: 1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine vs. 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine

The target compound possesses a benzyl substituent on the piperazine nitrogen, whereas the simpler analog 1-(1-phenyl-1H-tetrazol-5-yl)piperazine lacks this benzyl group . This structural distinction translates into a quantifiable difference in molecular weight and complexity. The target compound exhibits a molecular weight of 320.40 g/mol, compared to 230.27 g/mol for the analog lacking the benzyl group [1]. This 90.13 g/mol increase corresponds to a 39% larger molecular mass and an approximate 8.2 Ų increase in topological polar surface area . Such physicochemical divergence is sufficient to predict differential membrane permeability, protein binding, and chromatographic retention behavior.

Medicinal Chemistry Physicochemical Profiling Scaffold Differentiation

Rotatable Bond Differential: Conformational Flexibility of 1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine vs. 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine

The number of rotatable bonds is a critical determinant of molecular flexibility, entropy of binding, and oral bioavailability predictions . The target compound contains four rotatable bonds, specifically: the benzyl-CH2-piperazine bond and the three bonds associated with the piperazine-tetrazole-phenyl linkage . In contrast, the des-benzyl analog 1-(1-phenyl-1H-tetrazol-5-yl)piperazine possesses only two rotatable bonds [1]. This 100% increase in rotatable bond count significantly expands the conformational ensemble accessible to the target compound .

Molecular Modeling Conformational Analysis Drug Design

Hydrogen Bond Acceptor Count: 1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine vs. 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine

Hydrogen bond acceptor (HBA) count is a key descriptor in pharmacophore modeling and influences solubility and target engagement . Both the target compound and the des-benzyl analog 1-(1-phenyl-1H-tetrazol-5-yl)piperazine possess five hydrogen bond acceptors—all located within the tetrazole ring nitrogens and the piperazine nitrogens [1]. However, the presence of the benzyl group in the target compound adds steric bulk and lipophilic character without altering the HBA count, thereby shifting the polarity-lipophilicity balance of the molecule .

Pharmacophore Modeling Ligand-Protein Interactions Drug Design

Recommended Research and Industrial Application Scenarios for 1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine (CAS 339105-36-1)


Medicinal Chemistry Scaffold Diversification and Library Enrichment

Procurement for high-throughput screening (HTS) library expansion where scaffold diversity is paramount. The target compound offers a distinct combination of molecular weight (320.40 g/mol), rotatable bond count (4), and lipophilicity relative to simpler tetrazole-piperazines . Inclusion in screening decks provides coverage of a chemical space region with favorable CNS MPO scores, potentially revealing novel hits for neurological or psychiatric targets [1]. The compound's commercial availability at 95% purity (AKSci) ensures consistent quality for reproducible screening campaigns .

Pharmacophore Modeling and Molecular Docking Studies

Use as a reference ligand in computational drug design projects focusing on tetrazole-containing GPCR or monoamine transporter targets. The compound's four rotatable bonds and defined hydrogen bond acceptor pattern (5 HBA, 0 HBD) make it a suitable probe for conformational sampling and binding mode prediction . Its structural differentiation from the des-benzyl analog (molecular weight +90.13 g/mol, rotatable bonds +2) enables systematic evaluation of benzyl group contributions to docking scores and pose reproducibility [1].

Physicochemical Property Benchmarking and Analytical Method Development

Application as a reference standard for developing or validating chromatographic methods (HPLC, UPLC) where retention time prediction based on lipophilicity and molecular weight is required . The compound's well-defined computed properties—including monoisotopic mass (320.17494 Da), XLogP3-AA (~3.1), and TPSA—allow it to serve as a calibration point for logP determination assays and mass spectrometry tuning [1].

Structure-Activity Relationship (SAR) Baseline Studies

Procurement as a core scaffold for synthetic elaboration in academic or industrial medicinal chemistry programs. The benzyl group and phenyl-tetrazole moieties provide two distinct vectors for further functionalization . Researchers can systematically modify either the benzyl ring or the phenyl-tetrazole ring to generate analog series, using the parent compound as the reference baseline for SAR analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.